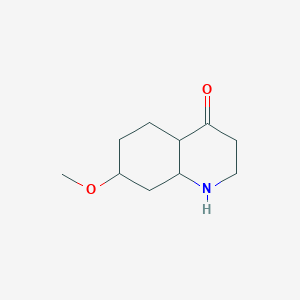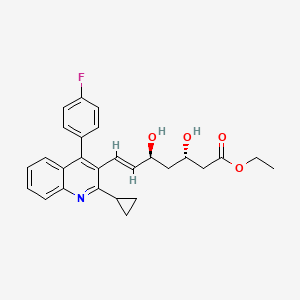
n-(3-Cyanobenzyl)-2-ethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(3-Cyanobenzyl)-2-ethylbutanamide is an organic compound that features a cyanobenzyl group attached to an ethylbutanamide backbone. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the cyanobenzyl group imparts unique chemical properties, making it a valuable subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n-(3-Cyanobenzyl)-2-ethylbutanamide typically involves the reaction of 3-cyanobenzyl chloride with 2-ethylbutanamide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques such as recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: n-(3-Cyanobenzyl)-2-ethylbutanamide can undergo various chemical reactions, including:
Oxidation: The cyanobenzyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanobenzyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: 3-cyanobenzoic acid derivatives.
Reduction: 3-aminobenzyl derivatives.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
n-(3-Cyanobenzyl)-2-ethylbutanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of n-(3-Cyanobenzyl)-2-ethylbutanamide involves its interaction with specific molecular targets. The cyanobenzyl group can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to changes in cell function and behavior. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
- n-(3-Cyanobenzyl)-2-methylbutanamide
- n-(3-Cyanobenzyl)-2-propylbutanamide
- n-(3-Cyanobenzyl)-2-phenylbutanamide
Comparison: n-(3-Cyanobenzyl)-2-ethylbutanamide is unique due to its specific ethylbutanamide backbone, which imparts distinct chemical and physical properties compared to its analogs. The presence of the ethyl group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for targeted research and applications.
Propiedades
Fórmula molecular |
C14H18N2O |
|---|---|
Peso molecular |
230.31 g/mol |
Nombre IUPAC |
N-[(3-cyanophenyl)methyl]-2-ethylbutanamide |
InChI |
InChI=1S/C14H18N2O/c1-3-13(4-2)14(17)16-10-12-7-5-6-11(8-12)9-15/h5-8,13H,3-4,10H2,1-2H3,(H,16,17) |
Clave InChI |
KSAVJMZMQPUNGF-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)C(=O)NCC1=CC(=CC=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


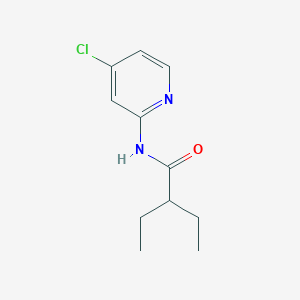

![1-(Bromomethyl)-2-oxabicyclo[3.1.1]heptane](/img/structure/B14890929.png)
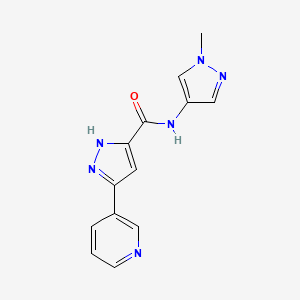
![3-[(n-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14890936.png)
![[(3R,4R,5S)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate](/img/structure/B14890944.png)
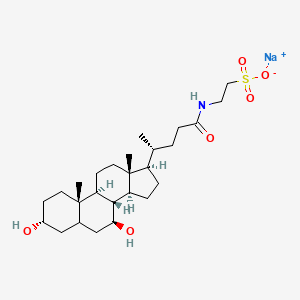

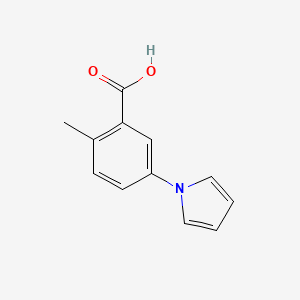
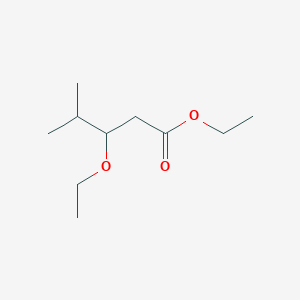
![4-Bromo-2H-benzo[h]chromen-2-one](/img/structure/B14890988.png)
